1-(4-Fluoro-1-naphthyl)-2-propanol

Description

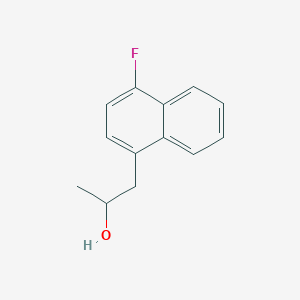

1-(4-Fluoro-1-naphthyl)-2-propanol (CAS: 1443340-99-5) is a fluorinated aromatic alcohol with the molecular formula C₁₄H₁₅FO and a molecular weight of 218.27 g/mol . The compound features a naphthalene ring substituted with a fluorine atom at the 4-position and a 2-propanol group at the 1-position. It is commercially available through suppliers like Fluorochem, with packaging options ranging from 1g to 25g .

Properties

IUPAC Name |

1-(4-fluoronaphthalen-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO/c1-9(15)8-10-6-7-13(14)12-5-3-2-4-11(10)12/h2-7,9,15H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIHDJJHPCXDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C2=CC=CC=C12)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-1-naphthyl)-2-propanol typically involves the reaction of 4-fluoro-1-naphthaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-1-naphthyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction of the hydroxyl group to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: 1-(4-Fluoro-1-naphthyl)-2-propanone.

Reduction: 1-(4-Fluoro-1-naphthyl)-2-propane.

Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-1-naphthyl)-2-propanol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1-naphthyl)-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the naphthalene ring play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 1-(4-Fluoro-1-naphthyl)-2-propanol and related propanol derivatives:

Key Observations:

Substituent Effects: The 4-fluoro-naphthyl group in the target compound introduces steric bulk and electronic effects (fluorine’s electronegativity), which may enhance binding affinity in biological systems compared to non-fluorinated analogs like Propranolol’s naphthyloxy group . Propranolol’s isopropylamino group increases its polarity and pharmacological activity as a beta-blocker, whereas the target compound lacks such functionalization .

Alcohol Position: The 2-propanol configuration (secondary alcohol) in the target compound contrasts with the primary alcohol in 1-propanol. Studies show that 2-propanol induces DNA compaction, while 1-propanol causes reentrant conformational transitions due to water-nanocluster formation . This suggests that the target compound’s secondary alcohol may influence its interactions with biomolecules differently than primary alcohol derivatives.

Industrial vs. Pharmaceutical Use: Propanol derivatives like 1-(2-methoxypropoxy)-2-propanol () are used in solvents or industrial processes due to ether linkages that reduce volatility . In contrast, the target compound’s aromatic-fluoro structure aligns more closely with pharmaceutical intermediates.

Pharmacological and Physical Property Insights

- Propranolol Hydrochloride: Contains a tertiary amine and naphthyloxy group, contributing to its high solubility in aqueous solutions (critical for oral bioavailability) . The target compound’s lack of ionizable groups may limit its solubility but enhance lipophilicity.

- Inosiplex: Combines dimethylamino-2-propanol with inosine, leveraging hydrogen bonding and ionic interactions for antiviral activity . The target compound’s fluoro-naphthyl group could similarly engage in π-π stacking or hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.